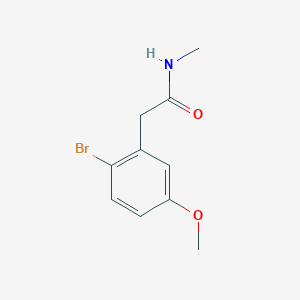

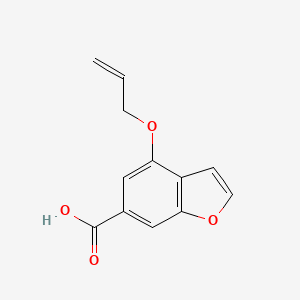

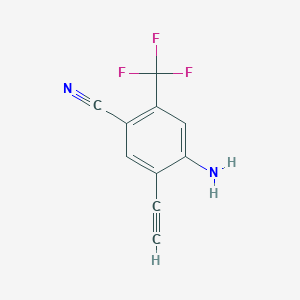

4-(Allyloxy)-1-benzofuran-6-carboxylic acid

Overview

Description

4-(Allyloxy)-1-benzofuran-6-carboxylic acid is a chemical compound with the empirical formula C10H10O3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by modifying procedures described in the literature . The process involved adding 2-allyl-4-bromo-6-nitrophenol, potassium carbonate, acetone, and allyl bromide at room temperature .Molecular Structure Analysis

The molecular structure of this compound is characterized by three contiguous sp²-hybridized carbon centers . The molecule has a molecular weight of 178.18 .Chemical Reactions Analysis

The chemical reactions of allylic compounds, which are related to this compound, often involve allylic oxidations, ene reactions, and the Tsuji–Trost reaction .Scientific Research Applications

Polymer Development

A study by Nan et al. (2017) introduced a new type of highly functionalized polymers, poly(benzofuran-co-arylacetic acid), which was synthesized through a polymerization process involving 4-hydroxymandelic acid. This process led to the formation of polymers containing carboxyl groups, phenolic moieties, and benzofuranone units. The polymers exhibited diverse reactivity and were proposed for applications in nanomedicine and organocatalysis due to their ease of preparation and functional versatility (Nan, Bunge, Cîrcu, Petran, Hădade, & Filip, 2017).

Synthesis of Benzofuran Derivatives

Hu et al. (2018) developed a palladium-catalyzed tandem cyclization process for synthesizing 2,3-difunctionalized benzofuran derivatives. This process used 1-(allyloxy)-2-ethynylbenzene derivatives with isocyanides, highlighting a route to structurally diverse benzofuran derivatives, which are crucial for pharmaceutical and material science applications (Hu, Li, Jiang, Wu, & Jiang, 2018).

Coordination Reactions and Synthesis

Mojumdar et al. (2009) explored the synthesis and coordination reactions of benzofuro[3,2-c]pyridine derivatives starting from 3-(1-benzofuran-2-yl)propenoic acid. This work provided insight into the synthesis of complex organic structures and their potential applications in developing metal-organic frameworks and coordination compounds (Mojumdar, Šimon, & Krutošíková, 2009).

Future Directions

A recent study has shown that 4-(Allyloxy)phenyl fluorosulfate (APFS), a multi-functional electrolyte additive, forms a mechanical strain-adaptive solid electrolyte interphase (SEI) on the Si/C-graphite (SiG-C) anode with large volume changes during cycling . This work provides useful ideas for the design and development of environmentally friendly polymer insulating materials for high-voltage direct current (HVDC) applications .

Properties

IUPAC Name |

4-prop-2-enoxy-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-4-15-10-6-8(12(13)14)7-11-9(10)3-5-16-11/h2-3,5-7H,1,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCSOIFPTUOHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=CC2=C1C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5'-bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1376857.png)

![5-Oxaspiro[3.5]nonan-8-amine](/img/structure/B1376859.png)

![Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1376864.png)